4-Chloro-1,8-naphthalic anhydride
Description
Significance of 4-Chloro-1,8-Naphthalic Anhydride (B1165640) in Contemporary Organic Synthesis
4-Chloro-1,8-naphthalic anhydride is a halogenated aromatic compound that serves as a crucial and versatile intermediate in the field of organic synthesis. Its chemical structure, featuring a naphthalene (B1677914) core with a chlorine atom at the 4-position and an anhydride functional group across the 1 and 8 positions, makes it a valuable building block for creating a wide array of complex organic molecules. nist.gov The significance of this compound lies in the reactivity of the chlorine atom, which is susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups at the 4-position, making it a cornerstone for the synthesis of functionalized naphthalimides and their derivatives. wikipedia.org
These derivatives are highly sought after for their applications in diverse areas. They are integral to the production of fluorescent dyes and pigments, materials for optoelectronics, and have shown potential in the development of pharmaceuticals. fishersci.com The ability to act as an electrophile in numerous chemical reactions, where it readily forms covalent bonds with nucleophiles, underpins its role as a fundamental precursor in advanced chemical manufacturing. The synthesis of specialized naphthalimide derivatives often begins with this compound, which is then reacted with different amines to yield compounds with strong fluorescence and high photostability. nih.gov
Historical Context of Naphthalic Anhydride Derivatives in Chemical Science
The parent compound, 1,8-naphthalic anhydride, and its derivatives have a well-established history in chemical science. 1,8-Naphthalic anhydride itself is prepared through the aerobic oxidation of acenaphthene (B1664957). wikipedia.org Historically, derivatives of 1,8-naphthalic anhydride, known as naphthalimides, have been widely recognized for their utility as dyes and pigments. mdpi.com Their strong fluorescence and stability have made them valuable as optical brighteners in textiles, polymers, and detergents. wikipedia.orgnih.gov
Over the decades, research has expanded beyond their coloring properties. Scientists began to explore the unique photophysical and electronic properties of the naphthalimide scaffold. This led to the development of derivatives with applications as fluorescent molecular probes, chemiluminescent agents, and even laser dyes. nih.gov The introduction of various substituents onto the naphthalimide core allows for the fine-tuning of these properties, a line of inquiry that naturally led to the importance of halogenated precursors like this compound, which provide a convenient route for such modifications. mdpi.com
Role of Halogenated Naphthalene Anhydrides in Material Science
In material science, halogenated naphthalene anhydrides, particularly this compound, play a pivotal role as precursors to high-performance materials. The halogen atom serves as a reactive site for further chemical modification, enabling the creation of tailored molecules that can be incorporated into larger systems, such as polymers. researchgate.net
One key application is in the enhancement of polymer properties. By integrating derivatives of this compound into polymer matrices, improvements in thermal stability and mechanical strength can be achieved. Furthermore, the resulting naphthalimide-containing polymers often exhibit desirable optical properties, such as fluorescence, making them suitable for use as fluorescent brightening agents. researchgate.net The ability to form a covalent bond with the polymer molecule through copolymerization of naphthalimide derivatives containing a polymerizable group is a significant advantage, leading to materials with good resistance to wet treatments and solvents. researchgate.net More recently, research has demonstrated that incorporating this compound derivatives into perovskite solar cells can enhance their efficiency by passivating surface defects.
Overview of Research Trajectories for this compound
Current and future research involving this compound is focused on leveraging its unique reactivity to develop advanced functional materials and molecules. Key research trajectories include:
Pharmaceutical and Biomedical Applications: A significant area of research is the synthesis of novel naphthalimide derivatives with potential anticancer activity. nih.gov By reacting this compound with specific amines, researchers can create compounds designed to target cancer cells. Some naphthalimide derivatives have been investigated as DNA intercalators and topoisomerase II inhibitors, which are mechanisms for inhibiting tumor cell division. nih.govnih.gov Furthermore, the fluorescent properties of these derivatives are being exploited to develop probes for bioimaging, such as staining specific organelles like lysosomes within living cells. nih.gov
Advanced Materials for Electronics: The compound is a key starting material for synthesizing materials used in optoelectronics. Research is ongoing to develop new naphthalimide-based dyes for applications in organic light-emitting diodes (OLEDs) and liquid-crystal displays. nih.govmdpi.com As mentioned, its use in enhancing the performance of perovskite solar cells is a promising and actively investigated area.
Fluorescent Sensors: The strong and stable fluorescence of naphthalimide derivatives makes them ideal candidates for developing chemosensors. nih.govmdpi.com Research focuses on designing molecules that can selectively detect the presence of specific ions, enzymes, or other small molecules in biological or environmental samples through changes in their fluorescence. mdpi.com
Novel Synthetic Methodologies: Chemists continue to explore new and more efficient ways to synthesize derivatives from this compound. This includes the use of modern synthetic techniques like click chemistry to create complex molecular architectures. nih.gov The development of reliable, large-scale synthetic protocols for halogenated naphthalic anhydrides and their imides is also a focus, as it is crucial for their broader application in rylene chemistry. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEUBSWHCGDJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063279 | |
| Record name | 4-Chloronaphthalene-1,8-dicarboxylic anhydride | |
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Molecular Weight |
232.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-08-1 | |
| Record name | 4-Chloro-1,8-naphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-08-1 | |
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| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-chloro- | |
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| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro- | |
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| Record name | 4-Chloronaphthalene-1,8-dicarboxylic anhydride | |
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| Record name | 4-chloronaphthalene-1,8-dicarboxylic anhydride | |
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| Record name | 4-Chloro-1,8-naphthalic anhydride | |
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Synthetic Methodologies and Reaction Pathways for 4 Chloro 1,8 Naphthalic Anhydride
Established Synthetic Routes for 4-Chloro-1,8-Naphthalic Anhydride (B1165640)
The synthesis of 4-Chloro-1,8-naphthalic anhydride is predominantly accomplished via two main strategies: a sequential synthesis starting from acenaphthene (B1664957), which involves chlorination followed by oxidation, and a more direct approach involving the chlorination of 1,8-naphthalic anhydride.
Multistep Synthesis from Acenaphthene
A traditional and well-documented route to this compound begins with the hydrocarbon acenaphthene. This multistep process involves the initial chlorination of the acenaphthene molecule, followed by an oxidation step to form the desired anhydride ring structure.
The first stage of this synthetic sequence is the chlorination of acenaphthene to produce 5-chloroacenaphthene (B144682). This electrophilic aromatic substitution reaction is typically carried out by treating acenaphthene with a chlorinating agent. A common method involves the use of chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride. The catalyst polarizes the chlorine molecule, increasing its electrophilicity and facilitating the substitution onto the aromatic ring of acenaphthene.
The subsequent and final step in this pathway is the oxidation of the intermediate, 5-chloroacenaphthene, to yield this compound. This transformation involves the oxidative cleavage of the five-membered ring in the acenaphthene core. A frequently employed oxidizing agent for this purpose is sodium dichromate (Na₂Cr₂O₇) in a glacial acetic acid solvent. The reaction temperature is a critical parameter and is generally maintained below 100°C to prevent over-oxidation, which can lead to the formation of unwanted carboxylic acid byproducts. An alternative multi-step procedure starting from 5-chloroacenaphthene has also been reported, utilizing reagents such as lead(IV) oxide (Pb₃O₄) followed by treatment with sodium hydroxide (B78521) and hydrochloric acid, and ultimately oxidation with sodium dichromate in acetic acid. chemicalbook.com
Chlorination of Naphthalic Acid Anhydride
A more direct and streamlined approach to this compound involves the direct chlorination of the readily available 1,8-naphthalic anhydride, also known as naphthalic acid anhydride. This method circumvents the need for the multi-step conversion from acenaphthene.
A patented process describes the direct chlorination of naphthalic acid anhydride in an aqueous medium. google.com In this method, an alkali metal salt of naphthalic acid is chlorinated in an aqueous solution. The reaction is conducted by introducing chlorine gas into the solution while maintaining the pH between 6.8 and 9.0 and the temperature in the range of 0 to 30°C. google.com Controlling the pH is crucial for the success of this reaction, with a more specific pH range of 7.2 to 7.8 being particularly effective. google.com
Direct Functionalization Approaches
The primary and most direct route to this compound involves the electrophilic chlorination of 1,8-naphthalic anhydride. researchgate.net This method is favored for its efficiency and atom economy, particularly on an industrial scale. researchgate.net The reaction typically employs a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst. researchgate.net
The mechanism proceeds via electrophilic aromatic substitution, where the chlorine, activated by the Lewis acid, attacks the electron-rich naphthalene (B1677914) ring. The 4-position is the primary site of substitution. researchgate.net A common Lewis acid catalyst used for this transformation is iron(III) chloride (FeCl₃). researchgate.net The reaction is generally carried out in an inert solvent, with aromatic solvents like toluene (B28343) being preferred to minimize side reactions. researchgate.net
An alternative, though less direct, approach begins with acenaphthene. This multi-step synthesis involves the nitration of acenaphthene to yield 4-nitroacenaphthene. Subsequent oxidation of this intermediate produces 4-nitro-1,8-naphthalic anhydride, which is then reduced to form 4-amino-1,8-naphthalic anhydride. researchgate.net While this route also yields a 4-substituted naphthalic anhydride, it is more complex than direct chlorination. researchgate.net
Optimization Strategies in this compound Synthesis
The successful synthesis of this compound with high yield and purity hinges on the careful control of various reaction parameters. Optimization of these parameters is crucial for directing the reaction towards the desired product while minimizing the formation of unwanted isomers and byproducts.
Process Parameter Control for Isomer Specificity
Achieving high isomer specificity, particularly the selective formation of the 4-chloro isomer over other potential isomers, is a key challenge in the synthesis of this compound. The substitution pattern in the electrophilic chlorination of naphthalic anhydride is governed by the electronic and steric effects of the anhydride group and the inherent reactivity of the naphthalene core.
Temperature Control: Reaction temperature is a critical parameter that significantly influences the selectivity of the chlorination reaction. researchgate.net Conducting the reaction within a controlled temperature range of 60–80°C is reported to be effective in preventing polysubstitution and decomposition of the starting material and product. researchgate.net Higher temperatures can lead to the formation of dichlorinated and other over-chlorinated byproducts.
Catalyst and Solvent Selection: The choice of Lewis acid catalyst and solvent system can also play a role in directing the regioselectivity of the chlorination. While FeCl₃ is a commonly used catalyst, the nature of the catalyst can influence the electrophilicity of the chlorinating species and thus affect the isomer distribution. researchgate.netresearchgate.net The use of aromatic solvents such as toluene is favored as it can help to moderate the reactivity and minimize side reactions compared to more polar solvents. researchgate.net
Mitigation of Side Reactions and Byproduct Formation
Side reactions during the synthesis of this compound can lead to a decrease in yield and complicate the purification process. The primary side reactions include over-chlorination, the formation of isomeric monochlorinated products, and the generation of hydroxylated impurities.
Control of Stoichiometry: Careful control of the stoichiometry of the chlorinating agent is essential to prevent over-chlorination, which leads to the formation of dichlorinated byproducts such as 5,8-dichloro-1-naphthoic acid. mdpi.com
Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material while minimizing the time for subsequent side reactions to occur. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can aid in determining the optimal reaction time. nih.gov
Reaction Conditions in Multi-Step Syntheses: In the multi-step synthesis starting from acenaphthene, the oxidation step is critical. Over-oxidation can lead to the formation of unwanted carboxylic acids. This is typically mitigated by maintaining the reaction temperature below 100°C. researchgate.net
Contaminants and Purification of this compound
The crude product of this compound synthesis typically contains a mixture of the desired product, unreacted starting materials, and various byproducts. Effective purification is necessary to obtain the compound in high purity for its intended applications. Common purification techniques include vacuum distillation and recrystallization from appropriate solvents. researchgate.netnih.gov
Identification of Common Synthetic Byproducts
Several byproducts can form during the synthesis of this compound. The identification of these impurities is crucial for developing effective purification strategies and for quality control of the final product.
One of the commonly encountered byproducts is 5,8-dichloro-1-naphthoic acid . mdpi.com This compound arises from the over-halogenation of the naphthalic anhydride ring, particularly when reaction conditions are not tightly controlled. mdpi.com Another potential impurity is unreacted 1,8-naphthalic anhydride . researchgate.net
A notable byproduct that can form during the synthesis is 3-Hydroxy-4-Chloro-1,8-Naphthalic Anhydride . researchgate.netmdpi.com The formation of this impurity is often attributed to incomplete reactions or specific side reactions occurring during the synthesis process. mdpi.com Its presence can affect the purity and performance of the final product. The molecular design and solvent-free synthesis of this compound under microwave irradiation have been studied for its potential applications as a fluorescent material. mdpi.com The identification and quantification of this and other byproducts are typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). researchgate.netmdpi.com
Below is a table summarizing the key synthetic parameters and common byproducts discussed:
| Parameter/Byproduct | Description | Control/Mitigation Strategy | Reference(s) |
| Synthesis Method | Direct chlorination of 1,8-naphthalic anhydride | Use of Cl₂ or SO₂Cl₂ with a Lewis acid catalyst (e.g., FeCl₃). | researchgate.net |
| Temperature | Optimal range of 60–80°C | Prevents polysubstitution and decomposition. | researchgate.net |
| Solvent | Aromatic solvents (e.g., toluene) | Minimizes side reactions. | researchgate.net |
| Byproduct: 5,8-dichloro-1-naphthoic acid | Result of over-chlorination | Precise control of chlorinating agent stoichiometry. | mdpi.com |
| Byproduct: 3-Hydroxy-4-Chloro-1,8-Naphthalic Anhydride | Forms from incomplete or side reactions | Optimization of reaction conditions. | researchgate.netmdpi.com |
| Purification | Vacuum distillation, recrystallization | Removal of unreacted starting materials and byproducts. | researchgate.netnih.gov |
5,8-Dichloro-1-Naphthoic Acid
The synthesis of 5,8-dichloro-1-naphthoic acid is a significant pathway in the chemistry of naphthalic anhydrides. One documented method involves the chlorination of a mercury-containing precursor.
In a specific synthetic approach, chlorine gas is passed through a stirred suspension of 8-(chloromercuri)-1-naphthoic acid in glacial acetic acid at room temperature. nih.gov The reaction is allowed to proceed for 1.5 hours with continuous stirring, which is maintained for an additional 30 minutes after the chlorine flow is stopped. The resulting mixture is then filtered to remove any solid materials. The filtrate is subsequently diluted with water and extracted with dichloromethane (B109758) (CH2Cl2) to isolate the crude product. nih.gov
Another route to 5,8-dichloro-1-naphthoic acid involves the treatment of anhydro-8-hydroxymercuri-1-naphthoic acid with chlorine, which has been reported to yield 5,8-dichloro-1-naphthoic acid as the sole isolable product. nih.gov
The crude 5,8-dichloro-1-naphthoic acid can be further reacted to form its methyl ester for purification and characterization. This is achieved by reacting the crude acid with potassium carbonate (K2CO3) in dried acetone, followed by the addition of methyl iodide (CH3I) and heating at reflux. The resulting methyl 5,8-dichloro-1-naphthoate can be purified by chromatography on silica (B1680970) gel. nih.gov Subsequent hydrolysis of the purified ester using potassium hydroxide (KOH) in water yields the purified 5,8-dichloro-1-naphthoic acid. nih.gov
An analysis of a chlorination reaction mixture indicated the presence of 5,8-dichloro-1-naphthoic acid (28%), alongside 8-chloro-1-naphthoic acid (17%) and 1-naphthoic acid (28%). nih.gov The presence of 5,8-dichloro-1-naphthoic acid as a byproduct in chlorination reactions highlights its relevance in the synthesis of chlorinated naphthalic acid derivatives. researchgate.net
Table 1: Synthesis of Methyl 5,8-Dichloro-1-Naphthoate
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |
|---|---|---|---|---|---|
| Crude 5,8-dichloro-1-naphthoic acid | K2CO3, CH3I | Acetone | 2 hours | Reflux | 21% |
Data sourced from reference nih.gov
Purification Techniques and Strategies
The purity of this compound is crucial for its subsequent use in the synthesis of various derivatives, particularly naphthalimides. Commercially available this compound may have a purity of around 94%. sigmaaldrich.com Common impurities can include related byproducts from its synthesis, such as 3-hydroxy-4-chloro-1,8-naphthalic anhydride and 5,8-dichloro-1-naphthoic acid. researchgate.net Therefore, effective purification strategies are essential.
Crystallization is a primary method for purifying this compound. The choice of solvent is critical for effective purification. It has been reported that this compound can be purified by crystallization from acetic anhydride. nih.gov For derivatives of this compound, such as the naphthalimides formed from it, crystallization from ethanol (B145695) (EtOH) has been employed. nih.gov
Chromatography is another key technique for purification and for monitoring the progress of reactions involving this compound. Thin-layer chromatography (TLC) on silica gel is used to monitor reaction progress, with eluents such as dichloromethane (CH2Cl2) or a mixture of ethanol and dichloromethane. nih.gov For the purification of derivatives, column chromatography on silica gel is utilized. For instance, methyl 5,8-dichloro-1-naphthoate, a related compound, was purified using a petroleum ether/ether (5:1) solvent system. nih.gov
Table 2: Purification and Analytical Techniques for this compound and Related Compounds
| Technique | Application | Details | Reference |
|---|---|---|---|
| Crystallization | Purification of this compound | Solvent: Acetic anhydride | nih.gov |
| Crystallization | Purification of a naphthalimide derivative | Solvent: Ethanol (EtOH) | nih.gov |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Stationary phase: Silica gel; Eluents: CH2Cl2 or EtOH/CH2Cl2 | nih.gov |
Advanced Derivatization of 4 Chloro 1,8 Naphthalic Anhydride
Synthesis of 4-Substituted 1,8-Naphthalimides
The journey from 4-chloro-1,8-naphthalic anhydride (B1165640) to highly functionalized 4-substituted 1,8-naphthalimides typically involves a two-step process. nih.gov The initial step focuses on the formation of the imide ring, followed by the modification of the 4-position on the aromatic framework. nih.gov
Condensation with Amines to Form 4-Chloro-1,8-Naphthalimides
The foundational step in the synthesis of 4-substituted 1,8-naphthalimides is the condensation of 4-chloro-1,8-naphthalic anhydride with a primary amine. nih.govmdpi.com This reaction leads to the formation of a stable five-membered imide ring. The process is typically carried out by refluxing the anhydride with the desired amine in a suitable solvent, such as 1,4-dioxane (B91453) or 2-methoxyethanol (B45455). nih.gov For instance, the reaction of this compound with methyl 4-aminobenzoate (B8803810) in 1,4-dioxane under reflux for 24 hours yields methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate. nih.gov Similarly, reacting the anhydride with isoamylamine (B31083) in acetic acid produces 4-chloro-N-isopentyl-1,8-naphthalimide with a high yield of 96%. google.com
This straightforward condensation provides a modular approach to introduce a wide variety of substituents at the imide nitrogen (the N-substituent), thereby influencing the solubility, and electronic properties of the resulting naphthalimide.
Nucleophilic Substitution of the Chlorine Atom
With the N-substituted 4-chloro-1,8-naphthalimide in hand, the next critical step is the nucleophilic substitution of the chlorine atom at the 4-position. nih.govmdpi.com This substitution is the key to introducing a diverse range of functional groups that fine-tune the photophysical and chemical characteristics of the final molecule.
The reaction of N-aryl-4-chloro-1,8-naphthalimides with primary amine nucleophiles can occur at room temperature. nih.gov This reaction demonstrates first-order kinetics with respect to the naphthalimide. nih.gov The rate of this substitution is significantly influenced by the nature of the substituent on the N-aryl group, as illustrated by a linear Hammett plot with a large positive slope, indicating substantial negative charge development at the nitrogen atom in the transition state. nih.gov In some instances, nickel-catalyzed C-N cross-coupling methods have been successfully employed, particularly for coupling with bulky primary alkylamines, which are challenging to achieve through traditional SNAr or copper-catalyzed methods. nih.gov This nickel-catalyzed approach represents a significant advancement, enabling the synthesis of previously inaccessible 4-amino-1,8-naphthalimides. nih.gov
The chlorine atom in 4-chloro-1,8-naphthalimides can be readily displaced by aliphatic secondary amines. nih.gov For example, the reaction of N-substituted 4-chloro-1,8-naphthalimides with piperidine (B6355638) is a common strategy. nih.gov In one approach, the chlorine atom is substituted with piperidine in the initial step to form 4-piperidinyl-1,8-naphthalic anhydride, which is then condensed with an amine to yield the final product. nih.gov This method can be more effective in avoiding side reactions that may occur when the substitution is performed on the pre-formed imide. nih.gov Another example involves the reaction of 4-chloro-N-hydroxyethyl-1,8-naphthalimide with piperidine in the presence of copper(II) sulfate (B86663) as a catalyst in refluxing methyl glycol to produce N-hydroxyethyl-4-piperidino-1,8-naphthalimide. google.com
The reaction with hydrazine (B178648) and its derivatives introduces a highly reactive hydrazino group at the 4-position of the naphthalimide core. This transformation opens up pathways for further derivatization, such as the synthesis of various heterocyclic systems fused to the naphthalimide framework. The specific conditions for these reactions, including solvent and temperature, are crucial for achieving high yields and minimizing side products.
A significant advancement in the functionalization of 4-chloro-1,8-naphthalimides is the development of a palladium-catalyzed hydroxylation method. researchgate.net This approach provides a direct route to 4-hydroxy-1,8-naphthalimides, which are valuable fluorescent compounds. researchgate.net The methodology utilizes the relatively inexpensive catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and the biarylphosphine ligand t-BuXPhos. researchgate.net This catalytic system is effective for a range of N-substituted 4-chloro-1,8-naphthalimides and is notably tolerant of acid-sensitive substrates, offering a distinct advantage over other existing methods. researchgate.net The reaction demonstrates the power of modern cross-coupling chemistry in accessing functionalized naphthalimides that were previously difficult to synthesize. researchgate.net
Synthesis of Dihalo- and Nitro-Substituted Naphthalic Anhydride Derivatives
The introduction of additional halogen and nitro groups onto the naphthalic anhydride framework significantly modifies its electronic and chemical properties, opening avenues for diverse applications.
Combined Nitro and Halogen Substituents
The synthesis of naphthalic anhydride derivatives featuring both nitro and halogen substituents has been a subject of considerable research. A reliable, one-pot synthetic protocol has been developed for the preparation of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride on a multigram scale from the commercially available and economical 1,8-naphthalic anhydride. mdpi.com This method involves nitration followed by selective bromination in sulfuric acid at room temperature. mdpi.com The reaction conditions are mild and controllable, depending on the equivalents of the brominating agent used. mdpi.com
Nitration of 1,8-naphthalic anhydride is typically carried out in concentrated sulfuric acid with sodium nitrate (B79036) as the nitrating agent at room temperature, yielding 3-nitro-1,8-naphthalic anhydride. mdpi.commdpi.com For the subsequent bromination, N-bromosuccinimide (NBS) in concentrated sulfuric acid at room temperature has proven to be an effective system, even for highly deactivated aromatic substrates. mdpi.com This process allows for the successful conversion of 3-nitro-1,8-naphthalic anhydride into a dibrominated product. mdpi.com
Furthermore, the nitration of 4-bromonaphthalic anhydride can lead to the formation of 4-bromo-3-nitronaphthalic anhydride. rsc.org However, further nitration of 4-nitronaphthalic anhydride predominantly yields 4,5-dinitronaphthalic anhydride. rsc.org
The resulting nitro- and halogen-substituted naphthalic anhydrides are valuable building blocks in naphthalimide chemistry, serving as precursors for various functional dyes and materials. mdpi.com They can be readily converted into their corresponding imides and esters. mdpi.com
Bromination of Nitro-Naphthalic Anhydrides
The direct bromination of nitro-naphthalic anhydrides provides a pathway to dihalo-nitro derivatives. The bromination of 3-nitro-1,8-naphthalic anhydride using N-bromosuccinimide (NBS) in concentrated sulfuric acid at room temperature has been shown to be a successful method. mdpi.com This reaction proceeds efficiently, and a complete conversion of the starting material into a dibrominated product can be observed. mdpi.com The resulting 3,4-dibromo-6-nitro-1,8-naphthalic anhydride can be isolated in high yield after workup and recrystallization. mdpi.com
The bromination of naphthalic anhydride itself can be influenced by the reaction conditions. rsc.org For instance, bromination in an alkaline medium yields 4-bromonaphthalic anhydride. rsc.org In contrast, bromination in a mixture of oleum (B3057394) and sulfuric acid leads to 3-bromonaphthalic anhydride. rsc.org
Formation of Poly(thioether-imide-sulfones)
Poly(thioether-imide-sulfones) are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. This compound serves as a key monomer in the synthesis of these advanced materials.
Reaction with Bis(aminophenyl) Sulfones
A crucial step in the formation of poly(thioether-imide-sulfones) involves the reaction of a dihalo-terminated imide monomer with a sulfur-containing reactant. In this context, this compound is first reacted with bis(aminophenyl) sulfones to create a diimide containing a sulfone linkage. kpi.ua For example, 3,3'- and 4,4'-bis(4-chloro-1,8-naphthalimido)diphenylsulfone are synthesized from this compound and the corresponding bis(aminophenyl) sulfone. kpi.ua This reaction is typically carried out in a high-boiling solvent like m-cresol (B1676322) with a benzoic acid catalyst. kpi.ua
The resulting dihalo-terminated imide monomers are then subjected to a nucleophilic displacement polymerization with a dithiol reactant or an alkali metal sulfide (B99878). kpi.ua This step forms the thioether linkages, completing the polymer backbone. kpi.ua
Incorporation into Polymer Matrices
The incorporation of the naphthalimide unit, derived from this compound, into polymer matrices imparts desirable properties to the final material. The resulting poly(thioether-imide-sulfones) exhibit good thermal stability, with 10% mass loss occurring in the range of 400–500°C. kpi.ua
The solubility of these polymers can be tuned by the choice of monomers. For instance, copolymers containing para-substituted phenylsulfone units or thiadiazole units have shown solubility in common polar aprotic solvents like DMSO, DMF, NMP, and DMAc. kpi.ua This solubility is advantageous for processing and fabricating the polymers into films, coatings, and other forms. The synthesis of these polymers often involves a nucleophilic displacement polymerization reaction between a dihalo-terminated imide monomer and a dithiol or alkali metal sulfide in a polar aprotic solvent at elevated temperatures. kpi.ua
The general synthetic approach allows for the creation of a variety of poly(thioether-imide-sulfones) with tailored properties by varying the structure of the bis(aminophenyl) sulfone and the dithiol comonomer. kpi.ua
Data Tables
Table 1: Synthesis of Nitro- and Halogen-Substituted Naphthalic Anhydride Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| 1,8-Naphthalic Anhydride | Conc. H₂SO₄, NaNO₃ | 3-Nitro-1,8-naphthalic anhydride | 84% | mdpi.commdpi.com |
| 3-Nitro-1,8-naphthalic anhydride | NBS, Conc. H₂SO₄ | 3,4-Dibromo-6-nitro-1,8-naphthalic anhydride | 92% (for dibromo derivative) | mdpi.com |
| 4-Bromonaphthalic anhydride | Nitrating agent | 4-Bromo-3-nitronaphthalic anhydride | Not specified | rsc.org |
Table 2: Properties of Poly(thioether-imide-sulfones)
| Polymer Structure | Thermal Stability (10% Mass Loss) | Solubility | Reference |
| Copolymers with para-substituted phenylsulfone units | 400–500°C | Soluble in DMSO, DMF, NMP, DMAc | kpi.ua |
| Copolymers with thiadiazole units | 400–500°C | Soluble in DMSO, DMF, NMP, DMAc | kpi.ua |
Applications of 4 Chloro 1,8 Naphthalic Anhydride Derivatives in Functional Materials
Fluorescent Probes and Sensing Systems
The 1,8-naphthalimide (B145957) scaffold, derivable from 4-chloro-1,8-naphthalic anhydride (B1165640), is a cornerstone in the design of fluorescent sensors. conestogac.on.carsc.org These sensors are prized for their high sensitivity, selectivity, and the ability to detect analytes at extremely low concentrations. nih.gov The core structure of 1,8-naphthalimide provides a robust and photostable platform that can be chemically modified to create probes for a wide array of analytes, including metal ions, anions, pH changes, and biomolecules. mdpi.comresearchgate.net
Design Principles of 1,8-Naphthalimide-Based Fluorophores
The design of 1,8-naphthalimide-based fluorophores typically follows a "fluorophore-spacer-receptor" model. mdpi.com In this architecture, the 1,8-naphthalimide unit serves as the fluorescent signaling component. Its inherent photophysical properties, such as high fluorescence quantum yields and large Stokes shifts, make it an excellent reporter. rsc.orgrsc.org
Key design strategies involve the strategic placement of substituents on the naphthalimide core, particularly at the C-4 position. nih.govrsc.org The introduction of electron-donating groups, such as amines, at this position can lead to compounds with red-shifted intramolecular charge transfer (ICT) bands and distinct solvatochromic behavior. rsc.org Conversely, derivatives with a halogen atom or alkoxy groups at the C-4 position are typically colorless and exhibit blue fluorescence. nih.gov The imide nitrogen also presents a site for modification, allowing for the attachment of various receptor moieties. rsc.orgresearchgate.net These receptors are designed to selectively interact with specific analytes, triggering a change in the fluorescence output of the naphthalimide core. nih.gov
Sensing Mechanisms
The fluorescence signaling of 1,8-naphthalimide-based probes is primarily governed by a few key photophysical processes. These mechanisms allow for the conversion of a molecular recognition event into a measurable optical signal.
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is a widely utilized mechanism in the design of fluorescent sensors. nih.gov In a typical PET sensor, a receptor unit with a high-energy lone pair of electrons (e.g., a tertiary amine) is connected to the fluorophore via a spacer. nih.govmdpi.com In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. rsc.org When the receptor binds to an analyte (such as a proton or a metal ion), the energy of its lone pair is lowered, inhibiting the PET process. This results in a restoration or "turn-on" of the fluorescence. mdpi.comroyalsocietypublishing.org
The efficiency of the PET process can be influenced by the relative positioning of the receptor. In "lower-receptor" systems, where the electron-donating receptor is attached in a way that the transiting electron moves across an attractive electric field of the naphthalimide fluorophore, the PET quenching process is accelerated. mdpi.com
Aggregation Induced Emission (AIE)
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation in the solid state or in poor solvents. mdpi.com This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed for many traditional fluorophores. acs.org The AIE effect in 1,8-naphthalimide derivatives is often attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org
For instance, certain 1,8-naphthalimide derivatives can form self-assembled fibrillar or nanoparticle structures, leading to a significant enhancement in fluorescence intensity. rsc.org The intensity and wavelength of the AIE can be influenced by the morphology of the aggregates. rsc.org This property is particularly valuable for developing solid-state sensing materials. mdpi.com
Intramolecular Charge Transfer (ICT)
Intramolecular Charge Transfer (ICT) is another fundamental process that governs the photophysical properties of many 1,8-naphthalimide derivatives. nih.govunibl.org ICT occurs in molecules that possess both an electron-donating and an electron-accepting moiety. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state. ossila.com
In 1,8-naphthalimide systems, the naphthalene (B1677914) core with its electron-withdrawing carbonyl groups acts as the acceptor, while substituents at the C-4 position often serve as the electron donor. nih.gov The efficiency of the ICT process is highly dependent on the electron-donating ability of the C-4 substituent. nih.gov Changes in the local environment or binding to an analyte can alter the donor strength, leading to a shift in the emission wavelength. This often results in a ratiometric fluorescent response, where the ratio of fluorescence intensities at two different wavelengths changes, providing a more reliable and sensitive detection method. frontiersin.org
Applications in Analyte Sensing
The diverse sensing mechanisms of 1,8-naphthalimide derivatives have enabled their application in the detection of a wide range of analytes.
| Analyte | Probe Type | Sensing Mechanism | Observed Change |
| Protons (pH) | PET-based probes with tertiary amine receptors | PET | Fluorescence "off-on" switching from alkaline to acid media. unibl.org |
| Metal Ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺) | PET and ICT-based probes | PET, ICT | Fluorescence quenching or enhancement upon ion binding. researchgate.netunibl.orgnih.gov |
| Anions (e.g., Acetate (B1210297), Fluoride) | PET-based probes with thiourea (B124793) receptors | PET | Fluorescence quenching upon anion recognition. rsc.org |
| Biomolecules (e.g., Ferritin, Caspase-3) | AIE and ICT-based probes | AIE, ICT | High sensitivity and selectivity, ratiometric fluorescence changes. frontiersin.orgnih.gov |
| Phosgene | Reaction-based probes | ICT | Changes in fluorescence based on reaction with the analyte. rsc.org |
For example, PET-based probes with tertiary amine receptors exhibit "off-on" fluorescence switching in response to pH changes, making them effective pH sensors. unibl.org Similarly, probes designed with specific receptors demonstrate high selectivity for various metal ions, leading to either fluorescence quenching or enhancement upon binding. researchgate.netunibl.orgnih.gov Thiourea-functionalized 1,8-naphthalimides have been developed as anion sensors, operating through a PET mechanism that results in fluorescence quenching. rsc.org
Furthermore, the unique properties of AIE and ICT have been harnessed for the detection of complex biomolecules. AIE-active naphthalimide derivatives have shown high sensitivity and selectivity for the protein ferritin. nih.gov Ratiometric fluorescent probes based on ICT have been successfully employed for the visualization of enzyme activity, such as that of caspase-3, a key enzyme in apoptosis. frontiersin.org Reaction-based probes have also been designed for the detection of hazardous chemicals like phosgene. rsc.org
Biological Applications
Optoelectronic Materials
Beyond sensing and imaging, derivatives of 4-chloro-1,8-naphthalic anhydride are emerging as important components in the field of optoelectronics. mdpi.com The electron-withdrawing nature of the 1,8-naphthalimide core, combined with the potential for extensive π-conjugation, makes these compounds suitable for use in organic semiconductors. researchgate.netbgu.ac.il
Researchers have synthesized a family of assemblies with different dimensionalities (one, three, and four units) end-capped with naphthalimide moieties. researchgate.netbgu.ac.il These materials have shown promise as photo-electrocatalysts for the degradation of organic dyes and for water splitting. researchgate.netbgu.ac.il The derivative with the highest dimensionality exhibited higher photo-electrocatalytic activity and lower charge transfer resistance compared to conventional semiconductors like TiO₂ and C₃N₄. researchgate.netbgu.ac.il The ability to tune the electronic structure and processability of these naphthalimide-based semiconductors by reacting them with different diamine derivatives opens up possibilities for their application in flexible and printed electronic devices. researchgate.netbgu.ac.il
Use in Dyes and Pigments
Derivatives of this compound are extensively utilized in the manufacturing of high-performance dyes and pigments. actylis.com The core structure, 1,8-naphthalimide, derived from the anhydride, is a versatile scaffold for producing vibrant and stable colorants for textiles, coatings, and other industrial applications. rsc.org
The process often involves a two-step synthesis. Initially, this compound is condensed with a primary amine, such as 2-monoethanolamine or methyl 4-aminobenzoate (B8803810), to form a 4-chloro-N-substituted-1,8-naphthalimide. nih.govgoogle.com Subsequently, the chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or alkoxides, to introduce new functional groups. This substitution modulates the electronic and steric properties of the molecule, thereby tuning its color and other characteristics. rsc.org For instance, introducing electron-donating groups like amino groups at the C-4 position can lead to a "push-pull" electronic structure, resulting in compounds with strong yellow-green fluorescence and a bright yellow color. ekb.eg
These naphthalimide-based dyes are valued for their:
Excellent Fastness: High resistance to fading from light, washing, and chemical exposure. rsc.org
Strong Fluorescence: Many derivatives exhibit intense fluorescence, making them suitable for fluorescent dyes. rsc.org
Good Solubility: They can be dissolved in a wide range of solvents, facilitating their application. rsc.org
High Thermal and Chemical Stability: The robust aromatic structure of naphthalimide ensures durability. rsc.org
A common synthetic route to produce yellow 4-amino-1,8-naphthalimides involves first reacting this compound with an amine in a solvent like 1,4-dioxane (B91453) or 2-methoxyethanol (B45455) to create the corresponding 4-chloro-1,8-naphthalimide derivative. nih.gov This intermediate then undergoes a nucleophilic substitution reaction to replace the chlorine atom with an amino group, yielding the final dye. rsc.orgnih.gov
Laser Dyes
The unique photophysical properties of 1,8-naphthalimide derivatives, which are synthesized from this compound, make them suitable for use as laser dyes. These dyes are known for their high fluorescence efficiency and chemical stability. ekb.eg The introduction of specific substituents onto the naphthalimide core allows for the fine-tuning of their absorption and emission spectra, a critical aspect for laser applications. For example, derivatives containing amino groups at the C-4 position are known to exhibit strong fluorescence. ekb.eg
Organic Electronic Materials
This compound is a key building block for synthesizing organic electronic materials. Its derivatives, particularly 1,8-naphthalimides, are investigated for their potential in various optoelectronic devices. The introduction of different substituents into the naphthalene core allows for the modification of the material's optoelectronic properties. mdpi.com These compounds possess characteristics that make them suitable for use as organic semiconductors in applications like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). mdpi.com
Integration in Perovskite Solar Cells
Recent research has demonstrated the successful application of this compound in enhancing the performance of perovskite solar cells (PSCs). When used as a surface passivator for (FAPbI3)0.95(MAPbBr3)0.05 perovskite films, it can significantly improve the power conversion efficiency (PCE) of the solar cells. researchgate.net
The mechanism involves the oxygen atoms of the carbonyl groups in the this compound molecule providing lone pair electrons to the undercoordinated Pb2+ ions on the perovskite surface. This interaction passivates surface defects, which are a major source of non-radiative recombination of photogenerated carriers. researchgate.net
Key research findings include:
Defect Passivation: The anhydride effectively passivates defects on the surface and at the grain boundaries of the perovskite film. researchgate.net
Reduced Recombination: This passivation leads to a reduction in the defect state density and suppresses carrier non-radiative recombination. researchgate.net
Enhanced Efficiency: The power conversion efficiency of the perovskite solar cells was improved from 21.52% to 23.72% upon passivation with this compound. researchgate.net
Improved Stability: The passivated solar cells exhibited good stability, retaining 88% of their initial efficiency after 1200 hours of storage in an ambient atmosphere without encapsulation. researchgate.net
Furthermore, a fullerene derivative modified with a 1,8-naphthalimide group has been synthesized and used as an electron transport material in inverted perovskite solar cells, achieving a power conversion efficiency of 10.79%. epfl.ch
Polymer Chemistry and Materials Science
In the realm of polymer chemistry and materials science, this compound and its derivatives serve as versatile components for creating advanced polymeric materials with tailored properties.
Building Blocks for Polymers and Plastics
This compound is a valuable building block for the synthesis of various polymers. Its ability to be incorporated into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials.
Naphthalimide derivatives, synthesized from the anhydride, can be used to create fluorescent polymers. For instance, a fluorescent monomer can be prepared and then polymerized with other monomers, such as carboxylic acids, to yield water-soluble fluorescent polymers. These polymers have applications in industrial water systems for scale control. google.com The naphthalimide moiety provides the fluorescence, which can be used for monitoring and control purposes.
Photoinitiators of Polymerization
Derivatives of 1,8-naphthalic anhydride, including those originating from this compound, have been extensively studied as photoinitiators for polymerization, particularly for processes activated by visible light. mdpi.combohrium.comresearchgate.net These compounds are attractive due to the ease with which their photophysical properties can be tuned through chemical modification. bohrium.comresearchgate.net
New 1,8-naphthalimide derivatives have been developed as photoinitiators for the free-radical polymerization of methacrylate (B99206) monomers upon exposure to visible light from LEDs at wavelengths such as 395 nm, 405 nm, and 470 nm. mdpi.comresearchgate.net These photoinitiators are typically used in multi-component systems, often in combination with an iodonium (B1229267) salt and a phosphine. mdpi.com
The general mechanism involves the naphthalimide derivative absorbing light and reaching an excited state. This excited state then interacts with the iodonium salt in an oxidative process to generate aryl radicals. These radicals are the active species that initiate the free-radical polymerization of the methacrylate resins. mdpi.com The ability to functionalize the naphthalimide core allows for the creation of a versatile platform for designing photoinitiators tailored for specific applications and irradiation conditions. mdpi.com
Supramolecular Chemistry
The unique V-shaped structure and rich photophysical properties of naphthalimide derivatives make them excellent candidates for applications in supramolecular chemistry. caymanchem.com
A significant class of supramolecular structures derived from this compound are the naphthalimide-based Tröger's bases. These are synthesized from 4-amino-1,8-naphthalimide (B156640), which is readily prepared from the parent chloro-anhydride. researchgate.net The synthesis involves the reaction of two equivalents of a 4-amino-1,8-naphthalimide derivative with formaldehyde (B43269) in an acidic medium, resulting in a chiral, V-shaped molecule with a hydrophobic cavity. researchgate.net
These Tröger's bases act as versatile supramolecular scaffolds. caymanchem.com Their rigid structure, combined with the fluorescent properties of the naphthalimide units, makes them ideal for the construction of more complex architectures, such as chemosensors and coordination polymers. caymanchem.comscbt.com The synthesis of these scaffolds often involves a multi-step process starting from commercially available this compound. researchgate.net
The planar aromatic system of the naphthalimide moiety allows for effective intercalation into the DNA double helix. acs.org This property has been exploited in the design of DNA-targeting agents. Naphthalimide-based Tröger's bases, in particular, have shown high affinity for DNA. nih.gov
Studies have demonstrated that these supramolecular scaffolds can bind strongly to DNA, leading to a modulation of their fluorescence emission. nih.gov This makes them promising candidates for fluorescent probes for DNA. Furthermore, their ability to be taken up by cells and localize within the nucleus has been confirmed through confocal fluorescence microscopy. nih.gov
Research into other 4-substituted-1,8-naphthalimide derivatives has also yielded promising results for DNA targeting. For example, a series of 4-carboranyl-1,8-naphthalimide derivatives were synthesized and their DNA binding ability was investigated. nih.gov Thermal denaturation experiments showed that these compounds could significantly stabilize the DNA duplex, as evidenced by an increase in the melting temperature (Tm) of calf thymus DNA (ct-DNA). nih.gov The table below presents the change in melting temperature (ΔTm) of ct-DNA in the presence of various 4-carboranyl-1,8-naphthalimide derivatives. nih.gov
| Compound | ΔTm (°C) |
| 54 | 7.67 |
| 55 | 9.67 |
| 56 | 7.67 |
| 57 | 11.00 |
| 58 | 11.00 |
| 59 | 8.33 |
| 60 | 7.67 |
| 61 | 12.33 |
| ΔTm : Change in melting temperature of ct-DNA (Tm = 74 °C in the absence of the compound) nih.gov |
The development of these naphthalimide derivatives as DNA targeting agents is a rapidly growing field, with potential applications in molecular diagnostics and therapeutics. researchgate.net
Spectroscopic and Photophysical Characterization of 4 Chloro 1,8 Naphthalic Anhydride Derivatives
Absorption and Emission Spectroscopy
Absorption and emission spectroscopy are fundamental tools for characterizing the interaction of 4-chloro-1,8-naphthalic anhydride (B1165640) derivatives with light. The position of the substituent at the C-4 position of the naphthalene (B1677914) ring is a primary determinant of their spectroscopic behavior. nih.gov
Derivatives of 4-chloro-1,8-naphthalic anhydride exhibit distinct absorption profiles depending on the nature of the substituent at the 4-position. Compounds where the chlorine atom is retained or replaced by another halogen or an alkoxy group are typically colorless. nih.gov For instance, chloro-substituted naphthalimide intermediates, such as Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate, show absorption maxima around 341-345 nm in various solvents. nih.gov
In contrast, when the chlorine atom is substituted with an amino group, the resulting 4-amino-1,8-naphthalimide (B156640) derivatives are yellow. nih.gov These amino-substituted compounds display a significant bathochromic (red) shift in their absorption spectra. For example, a derivative designed as a molecular probe for ZnO nanoparticles, 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, absorbs at approximately 400 nm in nonpolar solvents. nih.gov Similarly, a 4-bromo-3-nitro-1,8-naphthalic anhydride derivative shows a significant red shift in the polar solvent DMSO compared to ethanol (B145695). ekb.eg
The table below summarizes the UV-Vis absorption maxima for selected derivatives.
| Derivative | Solvent | Absorption Maxima (λabs, nm) |
| Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate (1) | Various | 341 |
| 4-(6-Chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (2) | Various | 345 |
| 4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (4) | Nonpolar | ~400 |
| 4-Phenyl-1,8-naphthalimide | Methanol | 350 |
| 4-Phenyl-1,8-naphthalimide | Ethanol | 350 |
| 4-Phenyl-1,8-naphthalimide | DMSO | 350 |
| 4-Phenyl-1,8-naphthalimide | Chloroform | 260 (intense), 350 |
Data sourced from references nih.govmdpi.com.
The fluorescence characteristics of these derivatives are also heavily dependent on the C-4 substituent. Derivatives with a halogen atom, such as the parent chloro-compound, are generally colorless and exhibit weak, blue fluorescence. nih.govrsc.org Chloro-substituted intermediates display fluorescence maxima around 397 nm and 401 nm. nih.gov
The introduction of an amino group at the C-4 position typically leads to yellow compounds with strong green fluorescence. nih.govrsc.org These 4-amino derivatives often possess high fluorescence quantum yields, making them suitable for applications like fluorescent probes and laser dyes. nih.gov For example, piperidine-substituted naphthalimides exhibit very strong emission in nonpolar solvents, with quantum yields (Φ) as high as 0.821 in dioxane. nih.gov The fluorescence emission of 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid occurs around 500 nm in nonpolar solvents, with a fluorescence lifetime of about 7 nanoseconds. nih.gov
The table below presents the fluorescence emission data for several derivatives.
| Derivative | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φ) |
| Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate (1) | Various | 397 | - |
| 4-(6-Chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (2) | Various | 401 | - |
| 4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (4) | Nonpolar | ~500 | - |
| Piperidine-naphthalimide (7) | Dioxane | - | 0.821 |
| Piperidine-naphthalimide (7) | Acetonitrile | - | 0.106 |
| Piperidine-naphthalimide (8) | Toluene (B28343) | - | 0.453 |
| Piperidine-naphthalimide (8) | DCM | - | 0.530 |
| Piperidine-naphthalimide (8) | DMSO | - | 0.003 |
| 4-Phenyl-1,8-naphthalimide | Ethanol | - | 0.12 |
| 4-Phenyl-1,8-naphthalimide | DMSO | - | 0.003 |
Data sourced from references nih.govmdpi.comnih.gov.
The photophysical properties of many 4-substituted-1,8-naphthalimide derivatives are highly sensitive to the polarity of their solvent environment. nih.govekb.eg This sensitivity is often attributed to an intramolecular charge transfer (ICT) character in the excited state. ekb.eg
For amino-substituted derivatives, an increase in solvent polarity typically causes a bathochromic (red) shift in the emission spectrum. nih.govnih.gov For instance, one piperidine-naphthalimide derivative shows a yellow-green emission at 495.5 nm in nonpolar toluene, which shifts to 536 nm in the highly polar solvent DMF. nih.gov This shift occurs because the polar excited state is stabilized to a greater extent than the ground state by polar solvent molecules, thus reducing the energy gap for fluorescence. ekb.eg
Conversely, the fluorescence quantum efficiency of these amino-substituted compounds often decreases drastically in polar solvents. nih.gov A piperidine (B6355638) derivative that has a quantum yield of 0.453 in toluene sees its efficiency plummet to 0.003 in DMSO. nih.gov This quenching is a common phenomenon for naphthalimides with ICT character. In contrast, chloro-substituted intermediates show little dependence on solvent polarity in their absorption and fluorescence spectra. nih.gov
The table below illustrates the effect of solvent polarity on the emission of a piperidine-naphthalimide derivative.
| Solvent | Polarity | Emission Maxima (λem, nm) |
| Toluene | Nonpolar | 495.5 |
| Dioxane | Nonpolar | - |
| Chloroform | Polar | - |
| Acetonitrile | Polar | - |
| DMF | Polar | 536 |
| Methanol | Polar | 466 |
Data sourced from reference nih.gov.
The absorption and fluorescence properties of this compound derivatives that incorporate ionizable functional groups, such as carboxylic acids or amines, can be highly dependent on pH. nih.govrsc.org This pH sensitivity allows them to function as fluorescent probes for monitoring changes in acidity.
For derivatives containing a benzoic acid moiety, changes in pH can lead to ionization, which alters the electronic properties of the molecule. nih.gov The absorption and fluorescence of such acidic derivatives can exhibit significant shifts. nih.gov For example, the strongest shifts in the absorption and fluorescence of certain acidic derivatives in ethanol and acetonitrile, respectively, are attributed to partial ionization. nih.gov The pure sodium salt of one such acidic derivative was found to be non-fluorescent and absorbed at a different wavelength (322 nm in water) compared to its protonated form. nih.gov
Studies on naphthalimide derivatives with crown ether moieties have also shown distinct spectroscopic responses at different pH levels. rsc.org For example, the fluorescence emission spectra of certain derivatives were recorded between pH 2 and 11 to map their intensity changes, demonstrating their potential as pH sensors. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the structure of synthesized derivatives by identifying the chemical environment of hydrogen atoms in the molecule. nih.gov The spectra for naphthalimide derivatives typically show characteristic signals for the aromatic protons on the naphthalene core, as well as signals for protons on the N-substituent and any C-4 substituents.
For example, in a 2-N-propyl-4-amino-1,8-naphthalimide, the aromatic protons appear as a series of doublets and multiplets in the downfield region (δ = 7.29–8.30 ppm). rsc.org Protons on the N-propyl group and the amino group appear at higher fields. rsc.org The specific chemical shifts and coupling constants provide definitive structural confirmation.
The table below lists characteristic ¹H NMR signals for a selected 4-amino-1,8-naphthalimide derivative.
| Compound | Solvent | Proton Description | Chemical Shift (δ, ppm) |
| 2-N-propyl-4-amino-1,8-naphthalimide | CDCl₃ | Aromatic H | 8.30 (dd) |
| Aromatic H | 8.02 (d) | ||
| Aromatic H | 7.91 (dd) | ||
| Aromatic H | 7.59 (t) | ||
| Aromatic H | 7.29 (d) | ||
| -NH₂ | 4.17 (br) | ||
| N-CH₂- | 4.14–4.10 (m) | ||
| -CH₂-CH₃ | 1.79–1.70 (m) | ||
| -CH₃ | 1.00 (t) |
Data sourced from reference rsc.org.
Carbon-13 NMR (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. For naphthalic anhydride derivatives, the ¹³C NMR spectra provide valuable information about the electronic environment of each carbon atom. The chemical shifts are influenced by the substitution pattern on the aromatic rings and the anhydride group.
In general, the carbonyl carbons of the anhydride group in naphthalic anhydride derivatives show signals in the downfield region of the spectrum, typically around 160-165 ppm. researchgate.netmdpi.com For instance, in a series of N-substituted naphthalimide derivatives, the carbonyl carbons resonate at approximately 164.1 ppm when measured in CDCl₃. mdpi.com The aromatic carbons of the naphthalene core display signals in the range of 120-140 ppm. mdpi.comoregonstate.edu The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of substituents. The presence of the electron-withdrawing chlorine atom at the C-4 position in this compound is expected to deshield the adjacent carbons, causing their signals to shift downfield. Quaternary carbons, those without any attached hydrogen atoms, typically show weaker signals in proton-decoupled ¹³C NMR spectra. oregonstate.edu
While complete, assigned ¹³C NMR data for this compound is available in spectral databases, detailed assignments in published literature are often focused on derivatives. chemicalbook.com For comparison, the chemical shifts for the parent 1,8-naphthalic anhydride have been reported and assigned. chemicalbook.com The study of related substituted naphthalic anhydrides and naphthalimides helps in predicting the spectral features of the 4-chloro derivative. mdpi.commdpi.comchemicalbook.com
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Naphthalic Anhydride Derivatives
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 190 oregonstate.edu |
| Aromatic (C-H, C-C) | 120 - 170 oregonstate.edu |
Note: The specific shifts for this compound will vary based on the solvent and the specific electronic effects of the chloro substituent.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the anhydride functional group. The most prominent features are the two carbonyl (C=O) stretching vibrations, which are characteristic of cyclic anhydrides. These typically appear as a pair of strong bands in the region of 1700-1850 cm⁻¹. rsc.org For anhydrides, one band is due to the symmetric C=O stretch and the other to the asymmetric C=O stretch. rsc.orgresearchgate.net The spectrum also shows bands corresponding to C-O-C stretching of the anhydride ring and C=C stretching vibrations of the aromatic naphthalene system. researchgate.netekb.eg The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a modern method of obtaining high-resolution IR spectra. The FT-IR spectrum of this compound provides detailed information about its vibrational modes. A gas-phase spectrum from the NIST/EPA Gas-Phase Infrared Database shows several key absorption bands. nist.gov The presence of strong bands at approximately 1785 cm⁻¹ and 1719 cm⁻¹ is consistent with the asymmetric and symmetric stretching vibrations of the carbonyl groups in the anhydride ring. rsc.org Other bands in the spectrum correspond to the aromatic C-H stretching and bending vibrations, as well as the skeletal vibrations of the naphthalene ring system. ekb.egresearchgate.net
Table 2: Major FT-IR Absorption Bands for this compound (Gas Phase)
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| ~1785 | Asymmetric C=O Stretch | nist.govrsc.org |
| ~1719 | Symmetric C=O Stretch | nist.govrsc.org |
| ~1570 | Aromatic C=C Stretch | ekb.eg |
| ~3082 | Aromatic C-H Stretch | ekb.eg |
Note: The C-Cl stretch for this compound is expected in the fingerprint region, typically below 800 cm⁻¹. The table includes a C-Br value for comparison.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Electron Ionization Mass Spectrometry
In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound (C₁₂H₅ClO₃) shows a molecular ion peak corresponding to its molecular weight (approximately 232.6 g/mol ). nist.govnih.gov
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.
The fragmentation pattern in EI-MS provides structural information. For this compound, common fragmentation pathways involve the loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), which is characteristic of anhydrides. The NIST WebBook of mass spectra for this compound shows a total of 71 peaks, with the most abundant peak (base peak) observed at a mass-to-charge ratio (m/z) of 188. nih.gov This corresponds to the loss of a CO₂ molecule from the molecular ion. Further fragmentation can occur, leading to other characteristic peaks in the spectrum. chemicalbook.com
Table 3: Key Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Source |
|---|---|---|
| ~232/234 | Molecular Ion Peak ([M]⁺, [M+2]⁺) | nist.govnih.gov |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,8-Naphthalic anhydride |
| Naphthalimide |
| Carbon monoxide |
| Carbon dioxide |
Theoretical and Computational Studies on 4 Chloro 1,8 Naphthalic Anhydride and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of naphthalimide derivatives. mdpi.comnih.gov These calculations help in understanding the fundamental characteristics that govern the molecules' reactivity and photophysical behavior.
Researchers employ various DFT functionals, such as B3LYP and M06, with basis sets like 6-31G(d,p) or 6-311G**, to optimize the molecular geometry and calculate electronic parameters. nih.govnih.govmdpi.com A key focus of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many derivatives, both the HOMO and LUMO orbitals are found to be delocalized, involving both the naphthalene (B1677914) core and its substituents. nih.gov The energy gap between the HOMO and LUMO is a critical factor determining the optical properties of the molecule. rsc.org
For a derivative of 4-amino-1,8-naphthalimide (B156640), DFT calculations determined the ionization potential (IP) and electron affinity (EA) to be 7.13 eV and 0.78 eV, respectively. nih.gov These values indicate the energy required to remove an electron and the energy released upon gaining an electron, providing quantitative measures of the molecule's electron-donating and electron-accepting capabilities. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| Ionization Potential (IP) | 7.13 eV | Indicates electron-donating strength. nih.gov |
| Electron Affinity (EA) | 0.78 eV | Indicates electron-accepting strength. nih.gov |
| HOMO-LUMO Orbitals | Delocalized over naphthalene and amino substituent | Governs electronic transitions and charge transfer. nih.gov |
Modeling of Photophysical Properties
The photophysical properties of 4-chloro-1,8-naphthalic anhydride (B1165640) and its naphthalimide derivatives are extensively modeled using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). acs.org These simulations provide a detailed picture of the molecules' excited-state behavior, which is essential for their use as fluorescent dyes and probes. ekb.eg
Studies on 4-chloronaphthalimide (B8815379) (Cl-NI) and related derivatives show that light absorption initially populates a second excited state (S₂), which possesses n,π* character. acs.org This state is short-lived and undergoes rapid internal conversion to the first excited state (S₁) within approximately 40 picoseconds. acs.org The nature of the S₁ state is highly dependent on the substituent at the 4-position. For 4-chloronaphthalimide, the S₁ state has a π,π* character. acs.org In contrast, derivatives with strong electron-donating or electron-withdrawing groups exhibit an S₁ state with significant charge-transfer character. acs.org
Computational models can accurately predict absorption and emission spectra. For a series of C-4 substituted naphthalimide derivatives in DMSO, the maximum absorption and emission wavelengths were calculated to be in the ranges of 369–384 nm and 516–544 nm, respectively. rsc.org The models also capture the phenomenon of solvatochromism, where the emission spectra are sensitive to the polarity of the solvent environment. nih.govekb.eg
| Compound Type | Property | Wavelength Range (in DMSO) | Computational Method |
|---|---|---|---|
| C-4 Substituted Naphthalimides | Maximum Absorption (λabs) | 369–384 nm rsc.org | TD-DFT acs.org |
| C-4 Substituted Naphthalimides | Maximum Emission (λem) | 516–544 nm rsc.org | TD-DFT nih.gov |
| 4-Chloronaphthalimide (Cl-NI) | S1 State Character | π,π* acs.org | TD-DFT acs.org |
Simulation of Charge Transfer Dynamics
The simulation of charge transfer (CT) dynamics is crucial for understanding the functionality of naphthalimide derivatives in optoelectronic applications. These molecules often feature a donor-π-acceptor (D–π–A) structure, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgekb.eg
Computational studies combining DFT with ab initio molecular dynamics (AIMD) can simulate the dynamics of charge transfer induced by molecular vibrations. rsc.org These simulations reveal that the movement of charge is significantly coupled to specific vibrational modes of the molecule. rsc.org For naphthalimide derivatives, the ICT process is characterized by the transfer of electron density from an electron-donating group, through the π-conjugated naphthalimide core, to the electron-withdrawing imide section. ekb.eg
The nature of the substituent at the C-4 position dictates the charge transfer dynamics. In derivatives like 4-chloronaphthalimide (Cl-NI), where the substituent is not a strong donor or acceptor, the excited S₁ state retains its π,π* character and does not exhibit strong charge transfer. acs.org This state subsequently decays via intersystem crossing to the triplet (T₁) state within about 400 picoseconds. acs.org Conversely, when strong donor groups (like dimethylamino) or acceptor groups (like nitro) are present, the S₁ state is long-lived (~4 ns) and is defined by its charge-transfer character. acs.org These detailed simulations provide molecular-level insights into how structural modifications can tune the charge transfer properties for specific applications. rsc.org
Future Directions and Emerging Research Areas
Development of Novel Functional Naphthalimide Architectures
The synthesis of novel naphthalimide architectures from 4-chloro-1,8-naphthalic anhydride (B1165640) is a burgeoning area of research. The reactivity of the chlorine atom at the C-4 position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups. rsc.org This has led to the creation of a diverse library of naphthalimide derivatives with tailored properties. rsc.org
A common synthetic strategy involves a two-step process. rsc.orgnih.gov First, 4-chloro-1,8-naphthalic anhydride is condensed with a primary amine to form the corresponding N-substituted 4-chloro-1,8-naphthalimide. rsc.orgnih.gov The subsequent step involves the substitution of the chlorine atom with various nucleophiles, such as primary or secondary aliphatic amines. rsc.orgnih.gov For instance, refluxing this compound with methyl 4-aminobenzoate (B8803810) in 1,4-dioxane (B91453) yields the corresponding 4-chloro-N-aryl derivative. rsc.orgnih.gov
Researchers are actively exploring the synthesis of more complex and unique derivatives by reacting 4-halosubstituted 1,8-naphthalic anhydrides with aromatic amines to produce N-aryl-1,8-naphthalimides. rsc.org These compounds serve as precursors for further functionalization, leading to materials with specific optical and electronic properties. rsc.org The introduction of electron-donating groups, like amines, can shift the intramolecular charge transfer (ICT) bands, resulting in compounds with altered solvatochromic behavior. rsc.org
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| This compound | Methyl 4-aminobenzoate | 1,4-Dioxane | Reflux, 24h | Methyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate | 77% | rsc.orgnih.gov |
| 4-Piperidinyl-1,8-naphthalic anhydride | Methyl 4-aminobenzoate | - | Condensation | Ester derivative | High | nih.gov |
Advanced Applications in Bio- and Chemo-Sensing
Derivatives of this compound are at the forefront of research into advanced bio- and chemo-sensors due to their inherent fluorescence and the tunability of their photophysical properties. nih.govresearchgate.net The 1,8-naphthalimide (B145957) scaffold is an excellent fluorophore, and modifications at the C-4 position can be designed to create specific interactions with analytes, leading to detectable changes in fluorescence. researchgate.net
For example, naphthalimide-based amphiphiles have been developed for the detection of crucial biomolecules like ATP and CTP. rsc.org These sensors are designed with a "fluorophore-receptor" architecture, where the naphthalimide unit acts as the signaling component and a specifically designed receptor binds to the target analyte. researchgate.net The binding event often triggers a change in the electronic properties of the fluorophore, such as through a photoinduced electron transfer (PET) or internal charge transfer (ICT) mechanism, resulting in a measurable fluorescence response. researchgate.net
The development of fluorescent molecular probes for detecting metal ions is another significant area of research. nih.gov For instance, a novel 1,8-naphthalimide derivative has been designed to have an open space capable of trapping various anions, with the fluorescence behavior dependent on the electrophilic properties of the bound anion. rsc.org
| Sensor Type | Target Analyte | Mechanism | Key Feature | Reference |
| Naphthalimide-based amphiphile | ATP and CTP | - | Designed for specific biomolecule detection | rsc.org |
| 4-Iminoamido-1,8-naphthalimide | pH, Base vapors | Colorimetric and fluorescence signaling | Works as a two-input logic gate | researchgate.net |
| 1,8-Naphthalimide derivative | Anions | Photo-induced charge transfer | Open space for anion trapping | rsc.org |
| 4-Phenyl-1,8-naphthalimide | Environmental polarity | Solvent-dependent fluorescence | Sensitive to hydrophobic environments | mdpi.com |
Exploration in Organic Electronics and Energy Devices
The unique electronic and photophysical properties of naphthalimide derivatives make them promising candidates for applications in organic electronics and energy devices. nih.gov Their inherent electroactivity and photostability are key attributes for these applications. nih.gov Naphthalimides are being investigated for use as electron transport materials in organic light-emitting diodes (OLEDs) and as components in organic solar cells (OSCs). mdpi.com
The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification of the naphthalimide core is crucial for optimizing the performance of these devices. mdpi.com The introduction of different substituents allows for the fine-tuning of the optoelectronic properties of these compounds. mdpi.com
Integration in Complex Supramolecular Systems
The rigid and planar structure of the naphthalimide core makes it an excellent building block for the construction of complex supramolecular systems. These systems are assemblies of molecules held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces.
Naphthalimide derivatives can be incorporated into larger architectures like dendrimers, which have shown promise as active non-doping emitters. nih.gov The self-assembly properties of certain naphthalimide derivatives can be exploited to create well-ordered nanostructures with specific functions. The ability to control the aggregation behavior is a key area of research, as it can significantly influence the material's properties.
Green Chemistry Approaches for Synthesis and Derivatization
In line with the growing emphasis on sustainable chemistry, researchers are exploring greener methods for the synthesis and derivatization of this compound and its derivatives. This includes the use of more environmentally friendly solvents, catalysts, and reaction conditions.
Microwave-assisted synthesis has emerged as a promising technique to accelerate reaction times and improve selectivity in the preparation of naphthalimide derivatives. This method has been shown to be faster and more efficient than conventional heating methods for reactions such as the imidation of 4-bromo-1,8-naphthalic anhydride. mdpi.com
| Green Chemistry Approach | Description | Advantages | Reference |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, improved efficiency and selectivity. | mdpi.com |
| Catalyst Recycling | Recovery and reuse of catalysts like FeCl₃. | Reduced costs and environmental impact. | |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reduced waste, fewer purification steps, increased efficiency. | mdpi.com |
| Aqueous Reaction Media | Using water as a solvent for chlorination. | Environmentally friendly, high yield and purity of product. | google.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing derivatives of 4-chloro-1,8-naphthalic anhydride?
- Methodology : The compound is typically synthesized via nitration, oxidation, and reduction of acenaphthene. For example, nitration of acenaphthene yields 4-nitroacenaphthene, which is oxidized to 4-nitro-1,8-naphthalic anhydride and subsequently reduced using SnCl₂ in concentrated HCl to produce 4-amino-1,8-naphthalic anhydride . Derivatives are formed by substituting the chlorine atom with amines (e.g., refluxing with methyl 4-aminobenzoate in 1,4-dioxane for 24 hours to yield naphthalimides) .
Q. How are this compound derivatives purified and characterized?
- Methodology : Purification involves column chromatography (silica gel, petroleum ether/ethyl acetate) or crystallization (e.g., from ethanol or acetic acid) . Characterization uses 1H NMR (e.g., δ 8.67 ppm for aromatic protons), elemental analysis (C, H, N), UV-Vis (λmax ~351 nm), and fluorescence spectroscopy .
Q. What solvents and conditions are optimal for nucleophilic substitution of the chlorine atom?
- Methodology : Polar aprotic solvents like 1,4-dioxane or DMF are preferred. Reactions with primary/secondary amines (e.g., piperidine, n-butylamine) require reflux (24–48 hours) under nitrogen. Stoichiometric ratios (1:1.1 anhydride:amine) minimize side products .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of amino derivatives from this compound?
- Methodology : Optimize stepwise conditions:
- Nitration : Use concentrated HNO₃ at 0–5°C to avoid over-nitration .
- Reduction : SnCl₂ in HCl (1:2 molar ratio) at 80°C for 6 hours achieves 85% yield of 4-amino derivatives .
- Substitution : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >75% yield .
Q. How do competing side reactions (e.g., hydrolysis of the anhydride ring) affect synthesis?
- Mitigation : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis. For hydrolytically sensitive amines (e.g., hydrazine), shorten reaction times (<5 hours) and monitor via TLC .
Q. What strategies enable selective functionalization of this compound for fluorescent probe design?
- Methodology : Sequential substitution:
Replace chlorine with a fluorophore (e.g., N-methylpiperazine in DMF at 100°C for 5 hours) .
Introduce pH-sensitive groups (e.g., morpholino or sulfonylphenyl moieties) to modulate fluorescence via intramolecular charge transfer (ICT) .
- Example : A pH-sensitive probe synthesized by substituting chlorine with N-methylpiperazine exhibits a 150 nm Stokes shift and detects acidic/basic vapors via fluorescence quenching .
Q. How can computational methods predict the photophysical properties of naphthalimide derivatives?
- Methodology : Density functional theory (DFT) calculations correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating NH₂) with fluorescence quantum yields. For example, nitro groups reduce quantum yield (Φ = 0.12) due to enhanced non-radiative decay, while amino groups increase Φ to 0.85 .
Key Challenges and Recommendations
- Contradictions in Data : Some studies report lower yields (~60%) for n-butylamine substitution vs. >75% for piperidine derivatives . This highlights the need for solvent and amine nucleophilicity optimization.
- Advanced Applications : Derivatives show promise in hypoxia imaging (via nitroreductase activation) and logic-gate-based sensing (e.g., AND/OR gates for multi-analyte detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
